

Application Notes: Solid Phase Extraction of N,N-Didesmethylvenlafaxine from Biological Matrices

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Compound of Interest

Compound Name: *N,N-Didesmethylvenlafaxine*

Cat. No.: B022065

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Introduction

N,N-Didesmethylvenlafaxine (DDV) is a minor metabolite of the antidepressant drug venlafaxine.[1][2] Accurate quantification of venlafaxine and its metabolites, including DDV, in biological matrices such as plasma and whole blood is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis. Solid Phase Extraction (SPE) is a widely used technique for the sample cleanup and concentration of these analytes prior to analysis by methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] This document provides a detailed protocol for the extraction of **N,N-Didesmethylvenlafaxine** using SPE.

Principle of Solid Phase Extraction

SPE is a chromatographic technique used to separate components of a mixture in a liquid sample. The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the stationary phase while impurities are washed away. The purified analyte is then eluted with a suitable solvent. The choice of sorbent and solvents depends on the chemical properties of the analyte and the sample matrix. For **N,N-Didesmethylvenlafaxine**, which is a polar compound, various sorbents including C8, C18, and mixed-mode cation exchange cartridges have been utilized.[2][5]

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on the analysis of **N,N-Didesmethylenlafaxine** and related compounds using SPE.

Analyte(s)	SPE Sorbent	Biological Matrix	Recovery (%)	Linearity Range	Limit of Quantification (LOQ)	Reference
N,O-didesmethylenlafaxine	C8	Plasma	>75% (for Venlafaxine)	0.5-500 nmol/L	0.25-0.5 nM	[2][6]
N,O-didesmethylenlafaxine	C8	Whole Blood	>75% (for Venlafaxine)	5-2000 nmol/L	Not Specified	[2][6]
Venlafaxine, O-desmethylenlafaxine, N-desmethylenlafaxine	Molecularly Imprinted Polymer (MIP)	Plasma	84% (for Venlafaxine)	3-500 ng/mL (for NDV)	3 ng/mL (for NDV)	[4]

Note: Data for **N,N-Didesmethylenlafaxine** is often reported as N,O-didesmethylenlafaxine (DDV). Recovery data is sometimes reported for the parent drug (Venlafaxine) as a representative analyte.

Experimental Protocol: Mixed-Mode Cation Exchange SPE

This protocol is a generic example for the extraction of **N,N-Didesmethylenlafaxine** from human plasma using a mixed-mode cation exchange (MCX) SPE cartridge, which is effective for basic compounds.

Materials:

- Discovery DSC-MCAX SPE tubes (100 mg/3 mL) or equivalent mixed-mode cation exchange cartridges.[\[7\]](#)
- Human plasma sample
- Methanol (HPLC grade)
- Ammonium acetate buffer (50 mM, pH 6)
- Acetic acid (1 M)
- Ammonium hydroxide (5% in methanol)
- Centrifuge
- Nitrogen evaporator
- Vortex mixer
- SPE vacuum manifold

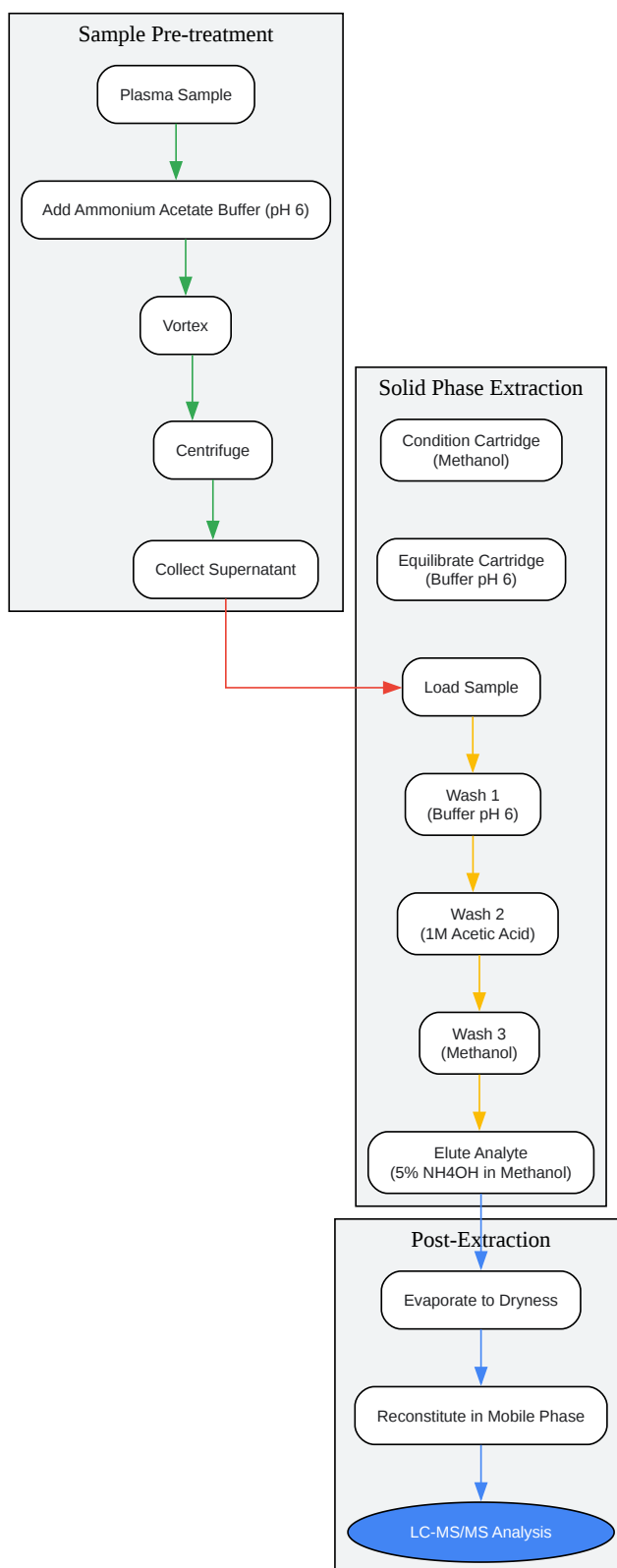
Procedure:

- Sample Pre-treatment:
 - Thaw plasma samples at room temperature.
 - To 1 mL of plasma, add an internal standard if required.
 - Dilute the plasma sample 1:1 with 50 mM ammonium acetate buffer (pH 6).[\[7\]](#)
 - Vortex for 30 seconds.
 - Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Use the supernatant for the next step.
- SPE Cartridge Conditioning:

- Place the DSC-MCAX SPE cartridges on a vacuum manifold.
- Condition the cartridges by passing 1 mL of methanol.[\[7\]](#)
- Equilibrate the cartridges by passing 1 mL of 50 mM ammonium acetate buffer (pH 6).[\[7\]](#)
Do not allow the cartridges to dry out.
- Sample Loading:
 - Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.
 - Apply a slow, consistent flow rate of approximately 1 mL/min.[\[7\]](#)
- Washing:
 - Wash the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6) to remove polar interferences.[\[7\]](#)
 - Wash the cartridge with 1 mL of 1 M acetic acid to remove weakly bound basic and neutral interferences.[\[7\]](#)
 - Wash the cartridge with 1 mL of methanol to remove non-polar interferences.[\[7\]](#)
 - Dry the cartridge under vacuum for 5-10 minutes.
- Elution:
 - Elute the analyte of interest with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[\[7\]](#)
- Dry-down and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
 - Reconstitute the residue in a suitable volume of the mobile phase used for the analytical method (e.g., 100 µL).
 - Vortex for 30 seconds to ensure the residue is fully dissolved.

- The sample is now ready for analysis by HPLC or LC-MS/MS.

Experimental Workflow Diagram



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